methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate
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Overview
Description
Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate is a heterocyclic compound that features a pyridazine ring fused with a pyridine ring. The presence of a trifluoromethyl group and a carboxylate ester makes this compound particularly interesting for various chemical and pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridazine derivative with a trifluoromethylated pyridine under acidic or basic conditions. The reaction mixture is then subjected to esterification to introduce the carboxylate group.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the pyridazine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring system.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The pyridazine ring can form hydrogen bonds with various proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyridazine derivatives: Compounds like pyridazine-3-carboxylate and pyridazine-4-carboxylate share structural similarities.
Trifluoromethylated compounds: Compounds such as trifluoromethylbenzene and trifluoromethylpyridine also feature the trifluoromethyl group.
Uniqueness
Methyl 4-(trifluoromethyl)-1H,2H,4aH,5H,6H,7H,8H,8aH-pyrido[3,4-d]pyridazine-6-carboxylate is unique due to the combination of its fused ring system and the presence of both a trifluoromethyl group and a carboxylate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C10H14F3N3O2 |
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Molecular Weight |
265.23 g/mol |
IUPAC Name |
methyl 4-(trifluoromethyl)-2,4a,5,7,8,8a-hexahydro-1H-pyrido[3,4-d]pyridazine-6-carboxylate |
InChI |
InChI=1S/C10H14F3N3O2/c1-18-9(17)16-3-2-6-4-14-15-8(7(6)5-16)10(11,12)13/h6-7,14H,2-5H2,1H3 |
InChI Key |
FAIGQFCDTRYFFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)N1CCC2CNN=C(C2C1)C(F)(F)F |
Origin of Product |
United States |
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